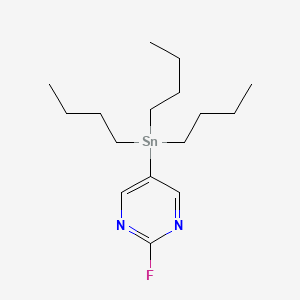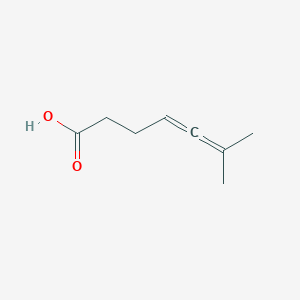
6-Methylhepta-4,5-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylhepta-4,5-dienoic acid is an organic compound with the molecular formula C8H12O2 It is characterized by a heptadienoic acid structure with a methyl group attached to the sixth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylhepta-4,5-dienoic acid can be achieved through several methods. One common approach involves the ozonolysis of (E)-β-ocimene, which leads to the formation of this compound as one of the products . This reaction typically requires controlled conditions, including the presence of ozone and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale ozonolysis processes, where the reaction conditions are optimized for maximum yield and purity. The use of advanced separation techniques, such as distillation and chromatography, ensures the isolation of the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Methylhepta-4,5-dienoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: The presence of double bonds allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation reactions can be carried out using halogens like bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
6-Methylhepta-4,5-dienoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methylhepta-4,5-dienoic acid involves its interaction with various molecular targets. The presence of conjugated double bonds allows it to participate in electron transfer reactions, which can influence biological pathways. Its derivatives may act on specific enzymes or receptors, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-5-hepten-2-one: This compound shares a similar structure but differs in the position and type of functional groups.
6-Methyl-3,5-heptadien-2-one: Another related compound with a similar carbon skeleton but different functional groups.
Uniqueness
6-Methylhepta-4,5-dienoic acid is unique due to its specific arrangement of double bonds and the presence of a carboxylic acid group
Properties
CAS No. |
130469-73-7 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
InChI |
InChI=1S/C8H12O2/c1-7(2)5-3-4-6-8(9)10/h3H,4,6H2,1-2H3,(H,9,10) |
InChI Key |
DLRKSOWCYPYSNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C=CCCC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-7-[2-deoxy-3,5-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-erythro-pentofuranosyl]-2-[[(1,1-dimethylethyl)dimethylsilyl]amino]-7H-Pyrrolo[2,3-d]pyrimidine-5-methanol](/img/structure/B13984167.png)
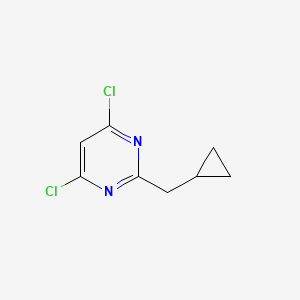
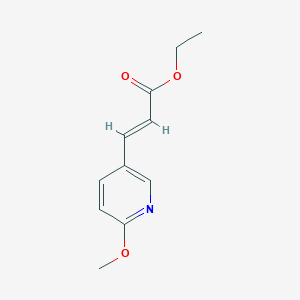
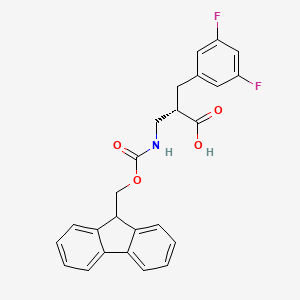
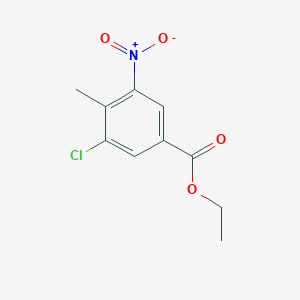
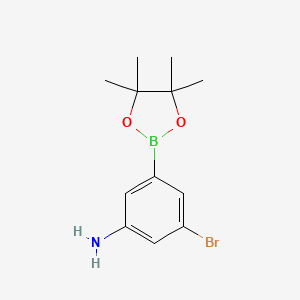
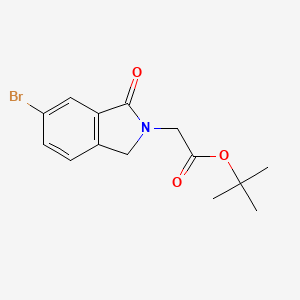

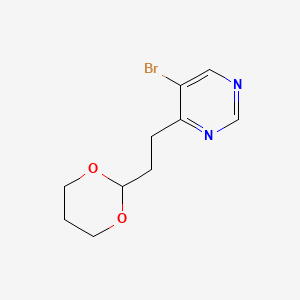
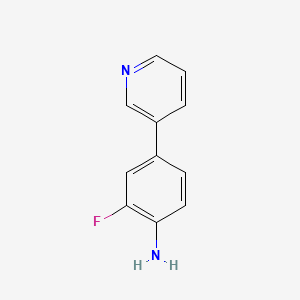

![3-{3-[Ethoxy(dimethyl)silyl]propoxy}propane-1,2-diol](/img/structure/B13984236.png)
![Methyl 2-[(benzyloxy)methyl]-1,3-benzothiazole-5-carboxylate](/img/structure/B13984254.png)
